

Technical Guide: 4-Chloro-2-cyclopropylpyrimidin-5-amine

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Compound of Interest

Compound Name: 4-Chloro-2-cyclopropylpyrimidin-5-amine

CAS No.: 1255099-31-0

Cat. No.: B3032215

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Core Scaffold for Kinase Inhibitor Discovery & Medicinal Chemistry

Executive Summary

4-Chloro-2-cyclopropylpyrimidin-5-amine (CAS: 1255099-31-0) is a high-value heterocyclic intermediate primarily utilized in the synthesis of ATP-competitive kinase inhibitors (e.g., JAK, PLK, and Aurora kinase families). Its structural utility lies in its trifunctional nature:

- **C5-Amine:** Serves as a nucleophilic handle for amide/urea coupling, typically engaging the kinase hinge region.
- **C4-Chloride:** A highly reactive electrophile for S_NAr displacements, allowing the attachment of "tail" moieties to solubilize the molecule or probe hydrophobic pockets.
- **C2-Cyclopropyl:** A lipophilic, metabolic stability-enhancing motif that fills specific hydrophobic sub-pockets (e.g., the ribose binding pocket or gatekeeper regions) without the rotatable bond penalty of an isopropyl or propyl group.

This guide details the synthesis, reactivity profile, and handling protocols for this compound, emphasizing the critical regiochemical control required during its preparation.

Chemical Identity & Properties

Property	Specification
IUPAC Name	4-Chloro-2-cyclopropylpyrimidin-5-amine
CAS Number	1255099-31-0
Molecular Formula	C ₇ H ₈ ClN ₃
Molecular Weight	169.61 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calculated)	~3.5 (Pyridine N), ~2.0 (Aniline NH ₂)
Storage	2–8°C, Inert atmosphere (Ar/N ₂), Light sensitive

Synthetic Pathway & Mechanism[1]

The synthesis of **4-chloro-2-cyclopropylpyrimidin-5-amine** requires a convergent approach, building the pyrimidine ring from acyclic precursors to ensure the correct placement of the cyclopropyl group. The "Expert" route avoids the low-yielding direct cyclopropanation of pre-formed pyrimidines.

Retrosynthetic Analysis

The target is best accessed via 4,6-dichloro-2-cyclopropylpyrimidin-5-amine, followed by a regioselective hydrodechlorination. The dichloro-amine precursor is derived from the nitration and chlorination of 2-cyclopropyl-4,6-dihydropyrimidine.

Step-by-Step Synthesis Protocol

Step 1: Ring Construction (Condensation)

- Reagents: Cyclopropanecarboxamide hydrochloride + Diethyl malonate.
- Conditions: NaOEt (3.0 eq), EtOH, Reflux, 6–12 h.

- Mechanism: Double nucleophilic acyl substitution. The amidine nitrogen attacks the ester carbonyls, cyclizing to form 2-cyclopropylpyrimidine-4,6-diol (tautomerizes to the dione).
- Critical Insight: Use anhydrous conditions. Water generated during condensation can hydrolyze the ester, lowering yields.

Step 2: Nitration

- Reagents: Fuming HNO₃, Glacial Acetic Acid.
- Conditions: 15–20°C (controlled addition).
- Product: 2-cyclopropyl-5-nitro-4,6-dihoxypyrimidine.
- Safety Note: The reaction is exothermic. Maintain temperature <25°C to prevent oxidative ring opening.

Step 3: Chlorination (Vilsmeier-Haack Type)

- Reagents: POCl₃ (excess), N,N-Diethylaniline (cat.).
- Conditions: Reflux (100–110°C), 4 h.
- Product: 4,6-dichloro-2-cyclopropyl-5-nitropyrimidine.
- Troubleshooting: If the product is an oil, it may retain POCl₃. Quench carefully into ice-water/NH₄OH to precipitate the solid.

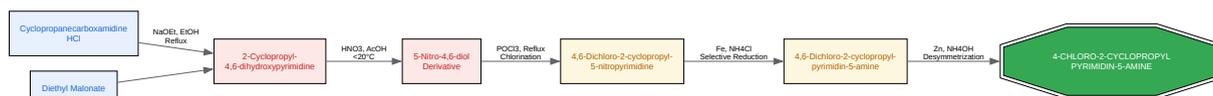
Step 4: Nitro Reduction (Chemoselective)

- Reagents: Fe powder, NH₄Cl, EtOH/H₂O (3:1).
- Conditions: 70°C, 2 h.
- Product: 4,6-dichloro-2-cyclopropylpyrimidin-5-amine.
- Expert Caution: Do NOT use Pd/C + H₂. Catalytic hydrogenation will strip the chlorine atoms (hydrodehalogenation) and potentially open the cyclopropyl ring. Iron/Ammonium Chloride is mild and preserves the C-Cl bonds.

Step 5: Selective Dechlorination (The Key Step)

- Reagents: Zn dust, NH₄OH (aq), MeOH/THF.
- Conditions: 0°C to RT, monitored strictly by LCMS.
- Mechanism: Zinc inserts into the C-Cl bond. The 4-position is more electron-deficient and sterically accessible than the 2-position (which is blocked by the cyclopropyl) or the 6-position (equivalent to 4 in the symmetric precursor).
- Result: Removal of one chlorine atom to yield **4-chloro-2-cyclopropylpyrimidin-5-amine**.

Visualization: Synthesis Workflow



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Figure 1: Convergent synthesis pathway from acyclic precursors to the target scaffold. Note the critical differentiation in reduction methods to preserve the halogen.

Reactivity & Functionalization Profile

The chemical behavior of **4-chloro-2-cyclopropylpyrimidin-5-amine** is defined by the interplay between the electron-donating amine and the electron-withdrawing chloro-pyrimidine core.

Regioselective S_NAr (C4 Position)

The C4-chlorine is highly activated for Nucleophilic Aromatic Substitution (S_NAr) due to the nitrogen atoms in the pyrimidine ring.

- Nucleophiles: Primary/Secondary amines, Phenols, Thiols.

- Conditions: DIPEA/TEA in n-Butanol or DMF at 80–100°C.
- Self-Validation: The reaction can be monitored by the disappearance of the characteristic UV shoulder of the chloro-pyrimidine.
- Side Reactions: Over-heating may lead to displacement of the cyclopropyl group (rare) or polymerization if the nucleophile is difunctional.

Amine Functionalization (C5 Position)

The C5-amine is less nucleophilic than a standard aniline due to the electron-deficient pyrimidine ring.

- Acylation: Requires activated esters (HATU, acid chlorides) and pyridine bases.
- Urea Formation: Reacts cleanly with isocyanates or via triphosgene activation to form hinge-binding urea motifs common in kinase inhibitors (e.g., analogous to the Imatinib binding mode).

Experimental Protocol: S_NAr Displacement (Example)

Objective: Derivatization of the C4-Cl with a morpholine tail (Self-validating test reaction).

- Setup: In a 50 mL round-bottom flask, dissolve **4-chloro-2-cyclopropylpyrimidin-5-amine** (1.0 eq, 1.0 mmol) in anhydrous DMF (5 mL).
- Addition: Add DIPEA (2.5 eq) followed by Morpholine (1.2 eq).
- Reaction: Heat to 80°C under N₂ for 4 hours.
- Monitoring: Check TLC (50% EtOAc/Hexane). The starting material (R_f ~0.6) should disappear, replaced by a more polar spot (R_f ~0.3).
- Workup: Dilute with water (20 mL), extract with EtOAc (3x). Wash organics with brine to remove DMF. Dry over Na₂SO₄.
- Yield: Expect >85% yield of the 4-morpholino derivative.

Safety & Handling

- Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE (Category 3).
- POCl₃ Residues: If synthesizing in-house, ensure the intermediate is free of phosphoryl chloride, which reacts violently with moisture.
- Cyclopropyl Stability: The cyclopropyl ring is generally stable to base and nucleophiles but can open under strong acid catalysis (e.g., neat H₂SO₄) or vigorous hydrogenation.

References

- Lead Sciences. (n.d.). **4-Chloro-2-cyclopropylpyrimidin-5-amine** Product Analysis. Retrieved from [[Link](#)]
- National Institutes of Health (NIH). (2007). Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][1,4]benzodiazepines. PubMed. Retrieved from [[Link](#)]
- PrepChem. (n.d.). Synthesis of 2-cyclopropyl-4,6-dihydroxy-5-nitro-pyrimidine. Retrieved from [[Link](#)]
- Rasayan Journal of Chemistry. (2018). Synthesis of 4-Chloro-Piperidine Derivatives via NbCl₅ Mediated Aza-Prins Type Cyclization. Retrieved from [[Link](#)]
- Google Patents. (2021). WO2021059220A1 - Process for the production of 5-(4-((2s,5s)-5-(4-chlorobenzyl)-2-methylmorpholino)piperidin-1-yl)-1h-1,2,4-triazol-3-amine.[1] Retrieved from

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Sources

- 1. WO2021059220A1 - Process for the production of 5-(4-((2 s,5 s)-5-(4-chlorobenzyl)-2-methylmorpholino)piperidin-1-yl)-1 h-1,2,4-triazol-3-amine - Google Patents [patents.google.com]
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